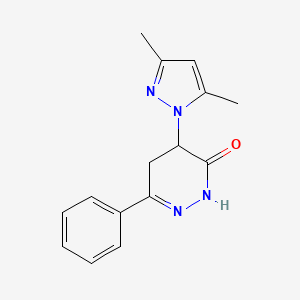![molecular formula C19H28N2O2 B6135986 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine, also known as R-1479, is a small molecule that has been studied for its potential applications in medicine. This compound is a potent inhibitor of the influenza virus and has been shown to be effective in treating various strains of the flu, including the H1N1 and H5N1 strains.
Wirkmechanismus
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine works by inhibiting the viral RNA polymerase, which is essential for the replication of the influenza virus. Specifically, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine binds to the active site of the viral RNA polymerase and prevents the incorporation of nucleotides into the growing RNA chain, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its potent antiviral activity against the influenza virus. This makes it a useful tool for studying the replication and pathogenesis of the virus. However, one limitation of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is its specificity for the influenza virus. It may not be useful for studying other viral pathogens.
Zukünftige Richtungen
Future research on 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine could focus on expanding its antiviral activity to other viral pathogens. Additionally, further studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in combination with other antiviral agents for the treatment of influenza. Finally, studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine as a prophylactic agent for preventing influenza infection.
Synthesemethoden
The synthesis of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 3-(2-isoxazolidinyl)propanoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound 1-(3-(2-isoxazolidinyl)propanoyl)-2-phenylethylamine, which is then further reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the treatment of influenza. In vitro studies have shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is a potent inhibitor of the influenza virus, with activity against both the H1N1 and H5N1 strains. In vivo studies in animal models have also shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is effective in reducing viral titers and improving survival rates in infected animals.
Eigenschaften
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(11-14-21-13-5-15-23-21)20-12-4-8-18(16-20)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZPKRICMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)

![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)

![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)